

An In-Depth Technical Guide to the Physicochemical Properties of Triethanolamine Borate

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Compound of Interest

Compound Name: Triethanolamine borate

Cat. No.: B089525

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine borate, a versatile chemical compound, has garnered significant interest across various scientific and industrial domains. This technical guide provides a comprehensive overview of the core physicochemical properties of **triethanolamine borate**, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. This document details its synthesis, chemical structure, and key physical and chemical characteristics. Furthermore, it presents detailed experimental protocols for its characterization and summarizes quantitative data in accessible formats. Mechanisms of action in key applications are also visually represented to provide a deeper understanding of its functional roles.

Introduction

Triethanolamine borate (CAS No. 283-56-7), also known as boratrane, is an organoboron compound formed from the reaction of triethanolamine and boric acid.[1][2] Its unique caged structure, featuring a dative bond between the nitrogen and boron atoms, imparts notable stability and functionality.[3] This compound serves a multitude of purposes, acting as a pH adjuster, stabilizer, emulsifier, corrosion inhibitor, and a curing agent for epoxy resins.[4][5][6] In the pharmaceutical and cosmetic industries, it is valued for its ability to enhance the texture,

stability, and bioavailability of formulations.[4] This guide aims to consolidate the available scientific information on **triethanolamine borate**, presenting it in a manner that is both detailed and practical for laboratory and development settings.

Chemical and Physical Properties

Triethanolamine borate is a white to off-white crystalline solid.[7] Its fundamental properties are summarized in the tables below.

Table 1: General Properties of Triethanolamine Borate

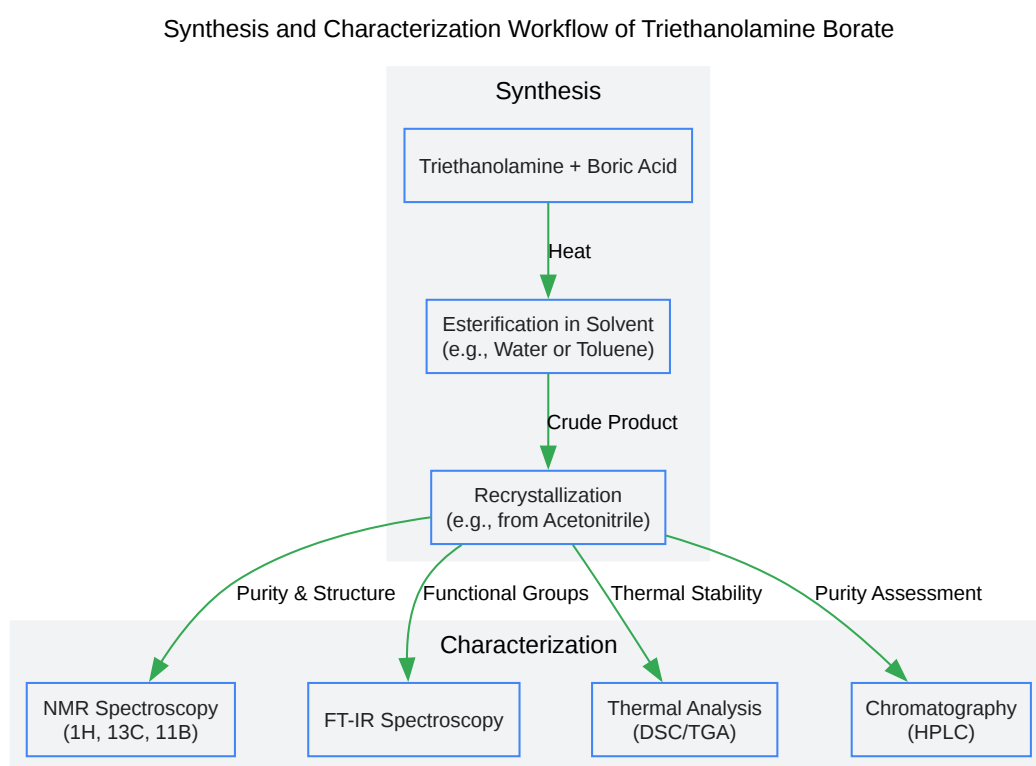
Property	Value	Reference(s)
CAS Number	283-56-7	[7]
Molecular Formula	C ₆ H ₁₂ BNO ₃	[7]
Molecular Weight	156.98 g/mol	[7]
Appearance	White to off-white crystalline powder	[7]
Odor	Odorless	[8]

Table 2: Physicochemical Data of Triethanolamine Borate

Property	Value	Reference(s)
Melting Point	235-237 °C (lit.)	[7]
Boiling Point	149.6 ± 39.0 °C (Predicted)	[8]
Density	1.13 ± 0.1 g/cm ³ (Predicted)	[8]
pKa	6.40 ± 0.20 (Predicted)	[8]
Solubility	Soluble in water. Slightly soluble in acetone and benzene.	[8][9]

Synthesis and Characterization Workflow

The general workflow for the preparation and analysis of **triethanolamine borate** involves its synthesis from readily available precursors, followed by purification and characterization using various analytical techniques to confirm its identity and purity.



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A flowchart illustrating the synthesis and subsequent characterization of **triethanolamine borate**.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of **triethanolamine borate**.

Synthesis of Triethanolamine Borate

This protocol is based on the reaction of triethanolamine and boric acid in an aqueous medium.

[1]

- Materials:
 - Triethanolamine (50 mmol)
 - Boric Acid (50 mmol)
 - Deionized Water (3 mL)
 - Acetonitrile (for recrystallization)
- Equipment:
 - 25 mL round-bottom flask
 - Short path distillation apparatus
 - Heating mantle
 - Magnetic stirrer and stir bar
 - Buchner funnel and filter paper
- Procedure:
 - To a 25 mL round-bottom flask, add boric acid (50 mmol) and triethanolamine (50 mmol).
 - Add 3 mL of water to the flask to aid in the dissolution of the reactants.
 - Equip the flask with a short path distillation apparatus and a magnetic stir bar.

- Heat the mixture to 120 °C with stirring.
- Continue heating until no more water is collected in the distillation apparatus.
- Allow the reaction mixture to cool to room temperature.
- Recrystallize the crude product from acetonitrile.
- Isolate the purified **triethanolamine borate** crystals by vacuum filtration using a Buchner funnel.
- Dry the product under vacuum.

Characterization Methods

- Objective: To confirm the chemical structure of **triethanolamine borate**.
- Instrumentation: 500 MHz NMR Spectrometer.
- Sample Preparation:
 - Dissolve 5-10 mg of the synthesized **triethanolamine borate** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
 - Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16
 - Relaxation Delay: 5 seconds
 - Expected Chemical Shifts: $\delta=3.65$ (t, $J=5.5$ Hz, 6H), 3.04 (t, $J=5.5$ Hz, 6H).[\[1\]](#)
- ^{13}C NMR Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.

- Number of Scans: 1024
- Relaxation Delay: 2 seconds
- Expected Chemical Shifts: δ =62.1, 59.3 ppm.[1]
- Objective: To identify the functional groups present in **triethanolamine borate**.
- Instrumentation: FT-IR Spectrometer.
- Sample Preparation (KBr Pellet Method):[10][11]
 - Thoroughly grind 1-2 mg of the **triethanolamine borate** sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
 - Place the resulting fine powder into a pellet-forming die.
 - Press the powder under a hydraulic press at approximately 8-10 tons of pressure for several minutes to form a transparent pellet.
- Analysis:
 - Acquire a background spectrum of a pure KBr pellet.
 - Acquire the spectrum of the sample pellet over a range of 4000-400 cm^{-1} .
 - Expected Absorption Bands (cm^{-1}): 2988, 2853, 1469, 1370, 1258, 1160, 1115, 1063, 1026, 1001, 933, 889, 730, 621, 560.[1]
- Objective: To determine the thermal stability and melting point of **triethanolamine borate**. [3]
- Instrumentation: Simultaneous DSC/TGA instrument.
- Sample Preparation:
 - Accurately weigh 5-10 mg of the sample into an aluminum pan.
 - Place an empty aluminum pan on the reference side.

- Experimental Parameters:
 - Heating Rate: 10 °C/min
 - Temperature Range: 25 °C to 600 °C
 - Atmosphere: Nitrogen, with a flow rate of 50 mL/min
- Data Analysis:
 - Determine the melting point from the endothermic peak in the DSC curve.
 - Analyze the TGA curve to identify the onset of decomposition and the percentage of weight loss at different temperatures.
- Objective: To assess the purity of the synthesized **triethanolamine borate**.
- Instrumentation: HPLC system with a UV detector.
- Chromatographic Conditions (for a polar compound):[\[12\]](#)
 - Column: A polar-modified C18 column or a HILIC column.
 - Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate).
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Detection Wavelength: As **triethanolamine borate** lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 200-210 nm) or an alternative detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary.
- Sample Preparation:

- Prepare a stock solution of **triethanolamine borate** in the mobile phase at a concentration of 1 mg/mL.
- Perform serial dilutions to prepare working standards.

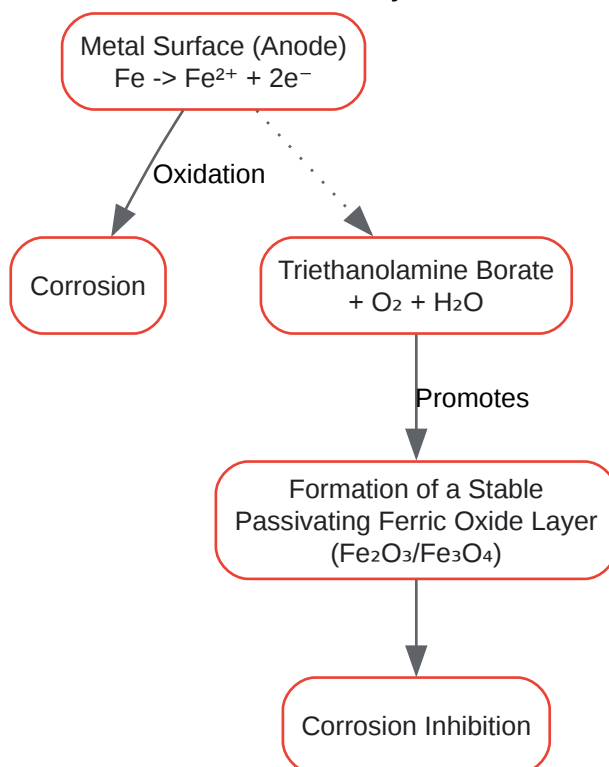
Mechanisms of Action in Key Applications

While **triethanolamine borate** is not known to be involved in biological signaling pathways, its utility in various applications stems from specific chemical mechanisms.

Corrosion Inhibition

Triethanolamine borate acts as an anodic corrosion inhibitor.[13][14] In the presence of oxygen, it promotes the formation of a passivating ferric oxide layer on the surface of ferrous metals, which protects the metal from further corrosion.[14][15]

Mechanism of Corrosion Inhibition by Triethanolamine Borate



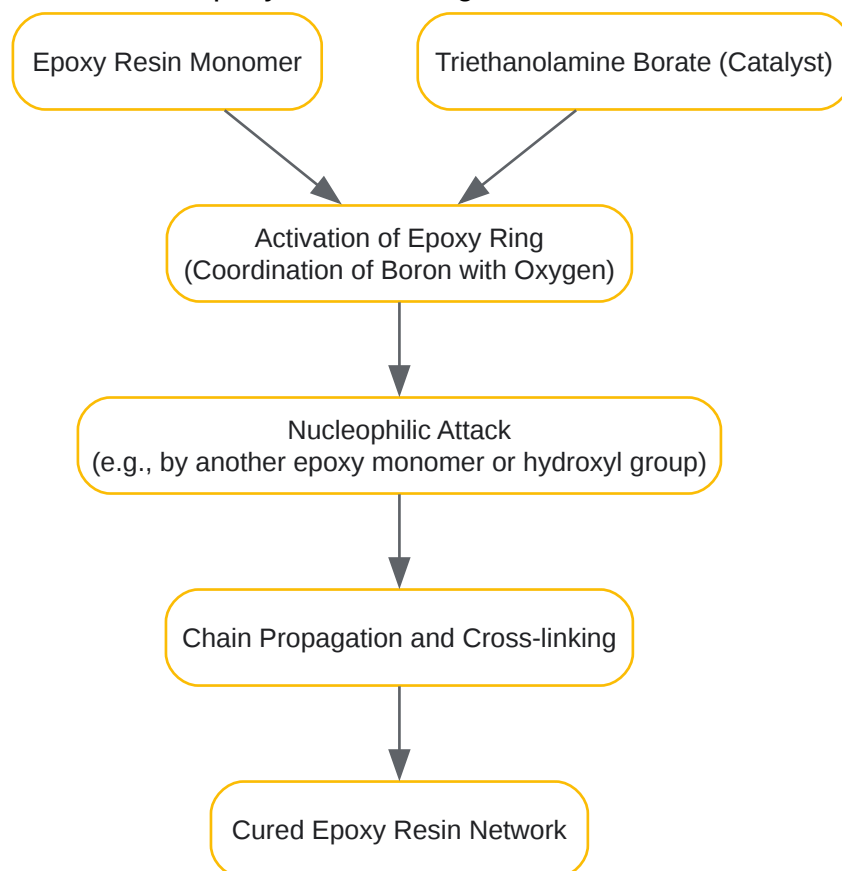
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The role of **triethanolamine borate** in preventing metal corrosion.

Curing Agent for Epoxy Resins

Triethanolamine borate can act as a catalyst for the curing of epoxy resins.[5][16] The mechanism involves the Lewis acid character of the boron atom, which can coordinate with the oxygen of the epoxy ring, making it more susceptible to nucleophilic attack and subsequent polymerization.[5]

Mechanism of Epoxy Resin Curing with Triethanolamine Borate



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The catalytic role of **triethanolamine borate** in the polymerization of epoxy resins.

Conclusion

Triethanolamine borate is a compound with a unique set of physicochemical properties that make it highly valuable in a range of applications, from industrial processes to pharmaceutical and cosmetic formulations. Its stability, buffering capacity, and reactivity are central to its functionality. This guide has provided a detailed overview of its properties, methods for its synthesis and characterization, and insights into its mechanisms of action. The information presented herein is intended to serve as a valuable resource for scientists and researchers working with this versatile compound.

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